molecular formula C26H23Cl2N5O3 B457054 {3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE

{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE

Cat. No.: B457054
M. Wt: 524.4g/mol
InChI Key: UAYJPLCMXFVGAD-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including chlorophenyl, nitro, and pyrazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves a multi-step process. One common approach is to start with the preparation of the indazole core, followed by the introduction of the chlorophenyl and pyrazolyl groups. The final step involves the formation of the methanone linkage.

    Indazole Core Formation: The indazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Formation of Pyrazolyl Group: The pyrazolyl group can be synthesized through a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Methanone Linkage Formation: The final step involves the formation of the methanone linkage through a condensation reaction between the indazole core and the pyrazolyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield products with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

Scientific Research Applications

{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE: has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of {3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE: can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents or functional groups.

    This compound: This compound may have similar reactivity and applications but differ in its specific chemical properties.

The uniqueness of This compound

Properties

Molecular Formula

C26H23Cl2N5O3

Molecular Weight

524.4g/mol

IUPAC Name

[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-(1-ethyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C26H23Cl2N5O3/c1-2-31-15-22(33(35)36)24(29-31)26(34)32-25(17-8-12-20(28)13-9-17)21-5-3-4-18(23(21)30-32)14-16-6-10-19(27)11-7-16/h6-15,21,25H,2-5H2,1H3/b18-14+

InChI Key

UAYJPLCMXFVGAD-NBVRZTHBSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)Cl)/C3=N2)C5=CC=C(C=C5)Cl)[N+](=O)[O-]

SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)Cl)C3=N2)C5=CC=C(C=C5)Cl)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)Cl)C3=N2)C5=CC=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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